molecular formula C16H11Cl2NO6 B10894558 2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate

2-(3-Nitrophenyl)-2-oxoethyl (2,4-dichlorophenoxy)acetate

Cat. No.: B10894558
M. Wt: 384.2 g/mol
InChI Key: HIJBIFCQDHMEPI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenoxy)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a nitrophenyl group and a dichlorophenoxy group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenoxy)acetate typically involves the esterification of 2-(2,4-dichlorophenoxy)acetic acid with 2-(3-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenoxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: 2-(2,4-dichlorophenoxy)acetic acid and 2-(3-nitrophenyl)-2-oxoethanol.

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. The nitrophenyl and dichlorophenoxy groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)-2-oxoethyl acetate
  • 2-(2,4-Dichlorophenoxy)ethyl acetate
  • 2-(3-Nitrophenyl)-2-oxoethyl 2-(4-chlorophenoxy)acetate

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl 2-(2,4-dichlorophenoxy)acetate is unique due to the combination of its nitrophenyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11Cl2NO6

Molecular Weight

384.2 g/mol

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C16H11Cl2NO6/c17-11-4-5-15(13(18)7-11)24-9-16(21)25-8-14(20)10-2-1-3-12(6-10)19(22)23/h1-7H,8-9H2

InChI Key

HIJBIFCQDHMEPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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